molecular formula C9H6F3N B128601 2-(Trifluoromethyl)phenylacetonitrile CAS No. 3038-47-9

2-(Trifluoromethyl)phenylacetonitrile

Cat. No. B128601
Key on ui cas rn: 3038-47-9
M. Wt: 185.15 g/mol
InChI Key: QXDCZSJGEUSERL-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

A solution of 1-bromomethyl-2-trifluoromethyl-benzene (3.5 g, 14.641 mmol) in DMSO (18 mL) and sodium cyanide (1.076 g, 21.962 mmol) were taken in a flask and the flask was heated to 90° C. for 3 hours. The reaction was monitored by TLC (2% ethylacetate in hexane). The reaction mixture was partitioned between water and ethylacetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated to afford 2.4 g of the crude product which was used in the next step without further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.076 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([F:12])([F:11])[F:10].[C-:13]#[N:14].[Na+].C(OC(=O)C)C>CS(C)=O.CCCCCC>[F:10][C:9]([F:12])([F:11])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][C:13]#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
1.076 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethylacetate
WASH
Type
WASH
Details
The organic layer was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)CC#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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